molecular formula C13H6F9NO3S B14188370 Quinolin-6-yl nonafluorobutane-1-sulfonate CAS No. 920491-93-6

Quinolin-6-yl nonafluorobutane-1-sulfonate

Cat. No.: B14188370
CAS No.: 920491-93-6
M. Wt: 427.24 g/mol
InChI Key: KUKAQVVQWUGIRZ-UHFFFAOYSA-N
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Description

Quinolin-6-yl nonafluorobutane-1-sulfonate is a chemical compound that belongs to the class of quinoline derivatives. Quinoline is a nitrogen-based heterocyclic aromatic compound with a wide range of applications in medicinal and industrial chemistry . The compound is characterized by the presence of a quinoline ring attached to a nonafluorobutane-1-sulfonate group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinolin-6-yl nonafluorobutane-1-sulfonate typically involves the reaction of quinoline derivatives with nonafluorobutane-1-sulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are carefully controlled to ensure consistency and quality of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Quinolin-6-yl nonafluorobutane-1-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of quinolin-6-yl nonafluorobutane-1-sulfonate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to various biological effects. For example, it may interact with DNA gyrase or topoisomerase IV, enzymes involved in DNA replication, thereby exhibiting antimicrobial activity . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Quinolin-6-yl nonafluorobutane-1-sulfonate is unique due to the presence of the nonafluorobutane-1-sulfonate group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

920491-93-6

Molecular Formula

C13H6F9NO3S

Molecular Weight

427.24 g/mol

IUPAC Name

quinolin-6-yl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate

InChI

InChI=1S/C13H6F9NO3S/c14-10(15,12(18,19)20)11(16,17)13(21,22)27(24,25)26-8-3-4-9-7(6-8)2-1-5-23-9/h1-6H

InChI Key

KUKAQVVQWUGIRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)OS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)N=C1

Origin of Product

United States

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